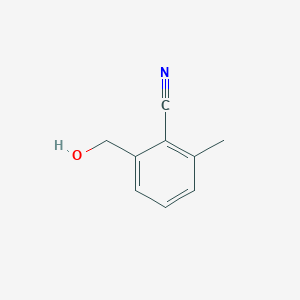
Manganesephosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese phosphide (Mn3P2) is an inorganic compound composed of manganese and phosphorus. It is known for its black powder appearance and has a molecular weight of 226.75 g/mol
Preparation Methods
Manganese phosphide can be synthesized through several methods. One common synthetic route involves the reaction of manganese chloride (MnCl2) with sodium phosphide (Na3P) under controlled conditions. The reaction proceeds as follows :
[ 2 Na3P + 3 MnCl2 \rightarrow 6 NaCl + Mn3P2 ]
This method typically requires an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete reaction.
Chemical Reactions Analysis
Manganese phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Manganese phosphide can be oxidized to form manganese oxides and phosphates. For example, in the presence of oxygen, it can form manganese(II) phosphate (Mn3(PO4)2).
Reduction: Manganese phosphide can be reduced to elemental manganese and phosphorus under specific conditions.
Substitution: Manganese phosphide can react with halogens to form manganese halides and phosphorus halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Manganese phosphide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Manganese phosphide is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
Materials Science: Manganese phosphide is used in the development of advanced materials, such as supercapacitors and batteries.
Electrocatalysis: Manganese phosphide is studied for its potential use in electrocatalytic water oxidation, which is a crucial reaction in renewable energy research.
Mechanism of Action
The mechanism by which manganese phosphide exerts its effects in catalysis and other applications involves its ability to facilitate electron transfer reactions. The manganese centers in the compound can undergo oxidation and reduction, allowing them to participate in various catalytic cycles. Additionally, the phosphorus atoms in the compound can act as electron donors or acceptors, further enhancing its catalytic activity .
Comparison with Similar Compounds
Manganese phosphide can be compared with other similar compounds, such as manganese(II) phosphate (Mn3(PO4)2) and manganese(III) phosphate (MnPO4). While these compounds share some similarities, they also have distinct differences:
Manganese(II) Phosphate (Mn3(PO4)2): This compound is used in phosphate conversion coatings and has industrial importance.
Manganese(III) Phosphate (MnPO4): This compound is known for its hygroscopic nature and is used in various chemical processes.
Manganese phosphide stands out due to its unique combination of manganese and phosphorus, which imparts distinct properties and makes it suitable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
H2Mn3P2 |
|---|---|
Molecular Weight |
228.778 g/mol |
IUPAC Name |
manganese;phosphanylidenemanganese |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


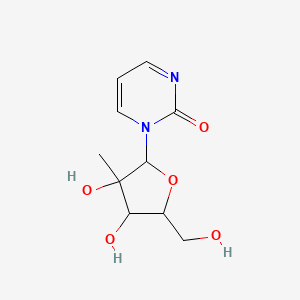
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)


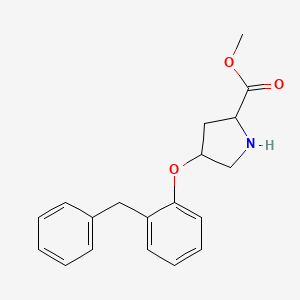
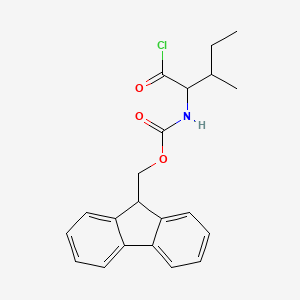
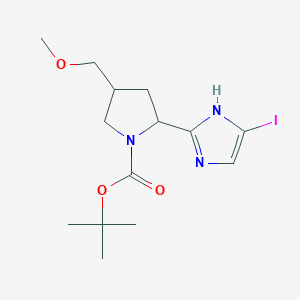
![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)

![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
